molecular formula C19H20FN3O2 B2395634 1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-59-5

1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2395634
CAS No.: 894031-59-5
M. Wt: 341.386
InChI Key: FJEXOKVWTOHKLQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a urea moiety linked to both a dimethylphenyl group and a fluorophenyl-substituted pyrrolidinone ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through a cyclization reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.

    Coupling with Dimethylphenyl Isocyanate: The final step involves the coupling of the fluorophenyl-substituted pyrrolidinone with 2,5-dimethylphenyl isocyanate to form the desired urea derivative. This reaction is typically carried out under mild conditions using a suitable solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets in various cell-based assays.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a different position of the fluorine atom.

    1-(2,5-Dimethylphenyl)-3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(2,5-Dimethylphenyl)-3-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 1-(2,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom in the 3-position of the phenyl ring can significantly influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile compared to its analogs.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-12-6-7-13(2)17(8-12)22-19(25)21-15-10-18(24)23(11-15)16-5-3-4-14(20)9-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEXOKVWTOHKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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